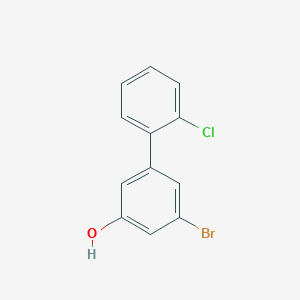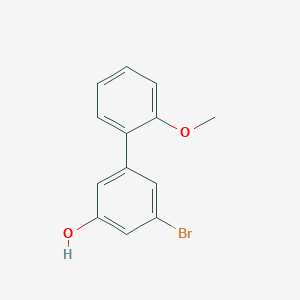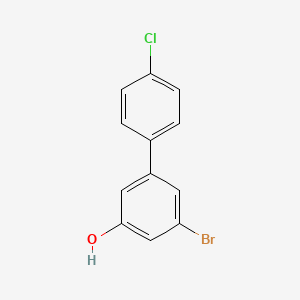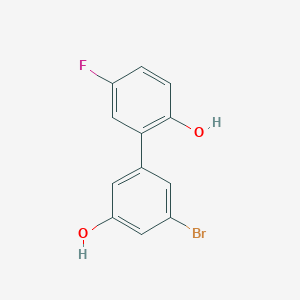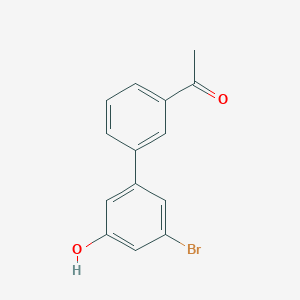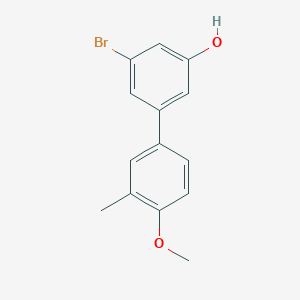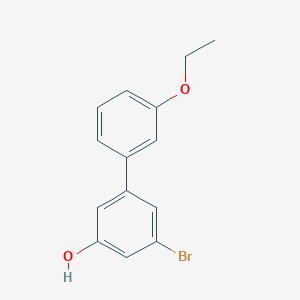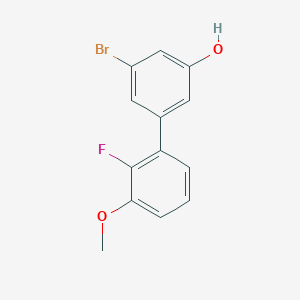
3-Bromo-5-(2-methylthiophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(2-methylthiophenyl)phenol, 95% (3B5MTP) is a phenolic compound that has been used in various scientific research applications. It is a colorless solid with a melting point of 93-95°C and a boiling point of 215-217°C. 3B5MTP is also known as 2-methylthiophenol and is an important intermediate for various organic syntheses.
Wissenschaftliche Forschungsanwendungen
3B5MTP is used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various organic compounds such as 2-methylthiophene-3-carboxylic acid, 2-methylthiophene-3-carboxaldehyde, and 2-methylthiophene-3-carboxylic acid ethyl ester. 3B5MTP has also been used as a reactant in the synthesis of various heterocyclic compounds such as 2-methylthiophene-3-carboxylic acid, 2-methylthiophene-3-carboxaldehyde, and 2-methylthiophene-3-carboxylic acid ethyl ester.
Wirkmechanismus
The mechanism of action of 3B5MTP is not well understood. However, it is believed that the bromination of 2-methylthiophenol produces 3B5MTP through a nucleophilic substitution reaction. In this reaction, the bromine atom acts as a nucleophile, displacing the hydrogen atom from the 2-methylthiophenol molecule. This displacement results in the formation of 3B5MTP.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3B5MTP are not well understood. However, it is believed that 3B5MTP may act as an antioxidant and anti-inflammatory agent. In addition, 3B5MTP has been shown to inhibit the growth of certain bacteria, fungi, and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3B5MTP in lab experiments include its high purity, low cost, and ease of synthesis. It is also a relatively stable compound, making it suitable for use in a variety of laboratory settings. However, 3B5MTP can be toxic in high concentrations and should be handled with care.
Zukünftige Richtungen
Future research on 3B5MTP should focus on further elucidating its mechanism of action and biochemical and physiological effects. In addition, further research should be conducted to determine the potential therapeutic applications of 3B5MTP, such as its potential use as an antioxidant or anti-inflammatory agent. Additionally, further research should be conducted to explore the potential of 3B5MTP as a starting material for the synthesis of various organic compounds and heterocyclic compounds. Finally, further research should be conducted to determine the potential toxicological effects of 3B5MTP.
Synthesemethoden
3B5MTP can be synthesized by a variety of methods. The most common method involves the reaction of 2-methylthiophenol with bromine in acetic acid. This reaction produces 3B5MTP in a yield of 95%. Other methods of synthesis include the reaction of 2-methylthiophenol with bromine in ethanol, the reaction of 2-methylthiophenol with bromine in aqueous solution, and the reaction of 2-methylthiophenol with bromine in dimethylformamide.
Eigenschaften
IUPAC Name |
3-bromo-5-(2-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrOS/c1-16-13-5-3-2-4-12(13)9-6-10(14)8-11(15)7-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNFMHFATIVCQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2-methylthiophenyl)phenol | |
CAS RN |
1261925-48-7 |
Source


|
| Record name | [1,1′-Biphenyl]-3-ol, 5-bromo-2′-(methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261925-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

